Cas no 25771-65-7 (8-nitro-4-phenyl-quinoline)
8-nitro-4-phenyl-quinoline structure
Product Name:8-nitro-4-phenyl-quinoline
CAS No:25771-65-7
MF:C15H10N2O2
MW:250.252103328705
CID:288353
PubChem ID:117634
Update Time:2025-04-19
8-nitro-4-phenyl-quinoline Chemical and Physical Properties
Names and Identifiers
-
- 8-nitro-4-phenyl-quinoline
- 8-Nitro-4-phenylchinolin
- 8-Nitro-4-phenyl-chinolin
- AC1L3L9T
- AC1Q200S
- AR-1H4820
- CTK1A7407
- EINECS 247-254-0
- Quinoline, 8-nitro-4-phenyl-
- SureCN6558016
- 4J4DMC4VQR
- SCHEMBL6558016
- AKOS015897217
- UNII-4J4DMC4VQR
- 8-Nitro-4-phenylquinoline
- NKDNDDSXVZUMQC-UHFFFAOYSA-N
- 25771-65-7
- NS00027960
- DTXSID9067146
- 4-phenyl-8-nitroquinoline
- E79415
- DTXCID3037387
- DB-369716
-
- Inchi: 1S/C15H10N2O2/c18-17(19)14-8-4-7-13-12(9-10-16-15(13)14)11-5-2-1-3-6-11/h1-10H
- InChI Key: NKDNDDSXVZUMQC-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC2C1=NC=CC=2C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 250.0743
- Monoisotopic Mass: 250.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 58.7A^2
Experimental Properties
- Density: 1.290±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 126 ºC (ethanol )
- Boiling Point: 424.1°Cat760mmHg
- Flash Point: 210.3°C
- Refractive Index: 1.68
- Solubility: Almost insoluble (0.011 g/l) (25 º C),
- PSA: 56.03
8-nitro-4-phenyl-quinoline Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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